molecular formula C23H22N4O4S2 B2696358 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021119-66-3

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2696358
CAS RN: 1021119-66-3
M. Wt: 482.57
InChI Key: LHLIWEYEEVGHKV-UHFFFAOYSA-N
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Description

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C23H22N4O4S2 and its molecular weight is 482.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Pyrazolopyridine derivatives, including compounds with structural similarities to the specified molecule, have been synthesized and characterized through various methods. For instance, Quiroga et al. (1999) detailed the preparation and structural analysis of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, which were derived from 3-amino-5-arylpyrazoles and α-cyanochalcones. These compounds were explored for their tautomeric structures and hydrogen bonding capabilities, demonstrating the intricate molecular interactions that can occur within this class of compounds (J. Quiroga et al., 1999).

Biological Activity

The biological activity of pyrazolopyridine derivatives has also been a focus, with research into their cytotoxic effects against various cancer cell lines. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and investigated their in vitro cytotoxic activity, highlighting the potential medicinal applications of these compounds (Ashraf S. Hassan et al., 2014).

Molecular Interactions

Further investigations into the molecular interactions of pyrazolopyridine derivatives, such as those by Shim et al. (2002), have provided insights into the binding affinities and conformational preferences of these molecules, especially in relation to cannabinoid receptors. This research underscores the importance of structural and electronic characteristics in determining the biological activity of these compounds (J. Shim et al., 2002).

Applications in Material Science

In addition to medicinal chemistry, pyrazolopyridine derivatives have found applications in material science, such as in corrosion inhibition. Yadav et al. (2015) explored the effectiveness of pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the versatility of these compounds beyond pharmaceuticals (M. Yadav et al., 2015).

Enzyme Inhibitory Activity

Recent studies have also focused on the enzyme inhibitory activities of thiophene-based heterocyclic compounds, related to the pyrazolopyridine structure. Cetin et al. (2021) designed derivatives for testing against enzymes like acetylcholinesterase and butyrylcholinesterase, underscoring the potential of these molecules in the development of treatments for diseases like Alzheimer's (A. Cetin et al., 2021).

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S2/c1-14-21-18(23(28)24-15-5-3-6-17(11-15)31-2)12-19(20-7-4-9-32-20)25-22(21)27(26-14)16-8-10-33(29,30)13-16/h3-7,9,11-12,16H,8,10,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLIWEYEEVGHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC(=CC=C4)OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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